Letaxaban

Vue d'ensemble

Description

Letaxaban est une petite molécule qui a été étudiée pour son utilisation potentielle en tant qu'anticoagulant. Il s'agit d'un inhibiteur direct du facteur Xa, une enzyme qui joue un rôle crucial dans la cascade de coagulation. This compound a été étudié pour le traitement et la prévention de la thromboembolie veineuse et du syndrome coronarien aigu .

Analyse Des Réactions Chimiques

Letaxaban subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition du facteur Xa et son rôle dans la cascade de coagulation.

Biologie : La recherche s'est concentrée sur ses effets sur la prolifération cellulaire et l'inflammation, compte tenu de son rôle dans l'inhibition du facteur Xa.

Médecine : This compound a été étudié dans des essais cliniques pour le traitement et la prévention de la thromboembolie veineuse et du syndrome coronarien aigu

Mécanisme d'action

This compound exerce ses effets en inhibant directement le facteur Xa, une enzyme qui convertit la prothrombine en thrombine dans la cascade de coagulation. En inhibant le facteur Xa, this compound empêche la formation de thrombine et par la suite la formation de caillots de fibrine réticulés . Cette inhibition réduit le risque d'événements thrombotiques chez les patients atteints d'affections telles que la thromboembolie veineuse et le syndrome coronarien aigu.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Letaxaban is utilized in pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion within biological systems. Understanding these parameters is crucial for determining optimal dosing regimens and predicting drug interactions.

- Absorption : Studies indicate that this compound achieves peak plasma concentrations within 1-3 hours after oral administration.

- Distribution : The volume of distribution is significant, suggesting extensive tissue binding.

- Metabolism : this compound is primarily metabolized by the liver, involving cytochrome P450 enzymes.

- Excretion : Renal excretion plays a role in the elimination of the drug, necessitating caution in patients with renal impairment.

Pharmacodynamic Studies

Pharmacodynamic studies focus on the mechanism of action of this compound, which involves the inhibition of factor Xa in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin clot formation.

- Mechanism : By binding to the active site of factor Xa, this compound effectively decreases thrombin generation and platelet activation.

- Clinical Relevance : This mechanism is critical for preventing thromboembolic events in high-risk populations.

Drug Development

This compound has been pivotal in drug development efforts aimed at enhancing anticoagulant therapy. Its research contributes to understanding structure-activity relationships among factor Xa inhibitors, informing the design of new anticoagulants with improved efficacy and safety profiles.

- Comparative Studies : Trials comparing this compound with other direct oral anticoagulants (DOACs) such as rivaroxaban and apixaban reveal varying efficacy and safety outcomes.

- Dosing Regimens : Research indicates that dosing regimens (once daily vs. twice daily) can affect therapeutic outcomes without significant differences in major bleeding events.

Clinical Trials and Case Studies

This compound has been evaluated through several clinical trials, providing insights into its safety and efficacy across various patient populations.

AXIOM-ACS Trial

This Phase II trial investigated the use of this compound in patients following acute coronary syndromes (ACS). The trial included multiple stages with escalating doses:

- Participants : 2,753 patients were enrolled.

- Dosing Regimens : Patients received this compound at doses ranging from 10 mg to 160 mg daily.

- Outcomes : While there was no significant increase in TIMI major bleeding events compared to placebo, a dose-dependent increase in bleeding incidence was noted .

Orthopedic Surgery Study

A Phase II study assessed this compound for preventing venous thromboembolism post-total knee replacement:

- Dosing : Patients received either 40 mg or 80 mg once daily or higher doses twice daily.

- Efficacy : There was a non-significant trend towards reduced primary efficacy endpoints (deep vein thrombosis or pulmonary embolism) compared to standard enoxaparin treatment .

Summary of Findings

The following table summarizes key findings from clinical studies involving this compound:

| Study Name | Population | Dosing Regimen | Primary Endpoint | Results |

|---|---|---|---|---|

| AXIOM-ACS | Patients post-ACS | 10 mg - 160 mg daily | TIMI major bleeding incidence | No significant increase compared to placebo |

| Orthopedic Study | Total knee replacement | 40 mg or 80 mg once/twice daily | Venous thromboembolism prevention | Non-significant trend towards reduction |

Mécanisme D'action

Letaxaban exerts its effects by directly inhibiting factor Xa, an enzyme that converts prothrombin to thrombin in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin and subsequently the formation of cross-linked fibrin clots . This inhibition reduces the risk of thrombotic events in patients with conditions such as venous thromboembolism and acute coronary syndrome.

Comparaison Avec Des Composés Similaires

Letaxaban appartient à la classe des inhibiteurs directs du facteur Xa, qui comprend également des composés tels que :

- Apixaban

- Rivaroxaban

- Darexaban

- Eribaxaban

Comparé à ces composés, this compound est unique dans sa structure moléculaire spécifique et ses propriétés pharmacocinétiques. Il a été interrompu en raison de résultats d'essais cliniques moins favorables .

Méthodes De Préparation

La synthèse du Letaxaban implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes. L'une des voies de synthèse comprend la préparation d'une liqueur mère en dissolvant 2 mg du composé dans 50 μL de diméthylsulfoxyde, ce qui donne une concentration de 40 mg/mL . Les méthodes détaillées de production industrielle ne sont pas facilement disponibles dans le domaine public.

Activité Biologique

Letaxaban, also known as TAK-442, is a novel oral anticoagulant that selectively inhibits Factor Xa (FXa), a key enzyme in the coagulation cascade. This compound is part of the emerging class of direct FXa inhibitors, which includes other agents like rivaroxaban and apixaban. Understanding the biological activity of this compound involves examining its pharmacological properties, structure-activity relationships, and clinical implications.

This compound functions by directly inhibiting FXa, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin formation. This inhibition disrupts the coagulation pathway, reducing thrombus formation. The selectivity for FXa over other serine proteases is crucial for minimizing bleeding risks associated with anticoagulant therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Studies have shown that modifications to specific moieties can enhance its potency and selectivity. For instance, the introduction of a tetrahydrothiazolo group significantly improved its inhibitory activity against FXa. The compound's lipophilicity and basicity also play critical roles in its absorption and efficacy .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : It is better absorbed due to its neutral form at physiological pH.

- Distribution : The compound demonstrates significant plasma protein binding, which can influence its bioavailability.

- Metabolism : this compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion accounts for a portion of its elimination, necessitating caution in patients with renal impairment .

Clinical Studies and Efficacy

Clinical trials have evaluated this compound's efficacy in various settings. Notably, it has been studied in patients with nonvalvular atrial fibrillation and those undergoing orthopedic surgery. Results indicate that this compound effectively reduces the incidence of venous thromboembolism (VTE) with an acceptable safety profile .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Population | Outcome Measures | Results Summary |

|---|---|---|---|

| Phase II Trial | Patients with nonvalvular AF | Rate of stroke and systemic embolism | Reduced incidence compared to placebo |

| Phase II Trial | Post-operative orthopedic patients | VTE incidence | Significant reduction in VTE rates |

| Safety Study | Healthy volunteers | Adverse events | Similar safety profile to other FXa inhibitors |

Case Study 1: Atrial Fibrillation

A clinical study involving this compound in patients with atrial fibrillation showed a significant reduction in stroke risk compared to traditional anticoagulants like warfarin. Patients reported fewer bleeding complications, highlighting this compound's potential as a safer alternative.

Case Study 2: Orthopedic Surgery

In a cohort of patients undergoing hip or knee replacement surgery, this compound demonstrated superior efficacy in preventing postoperative VTE compared to enoxaparin, another standard anticoagulant. The study noted a favorable bleeding profile, reinforcing the drug's clinical utility .

Propriétés

IUPAC Name |

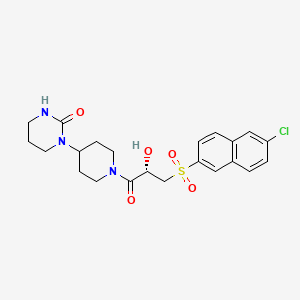

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHAEMCVKDPMKO-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870262-90-1 | |

| Record name | Letaxaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870262901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letaxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LETAXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3WB03966W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.